
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors in the body, which could lead to a reduction in blood pressure or the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models, and may have potential as an antihypertensive agent in humans. Additionally, the compound has been shown to have potential as a treatment for cardiovascular diseases and cancer, although further research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide in lab experiments is that it has been shown to have potential as an antihypertensive agent and a treatment for cardiovascular diseases and cancer. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to design experiments that can fully explore its potential applications.
Direcciones Futuras
There are a number of future directions that could be explored in relation to 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide. One potential direction is to conduct further research into the compound's mechanism of action, which could help to identify potential new applications for the compound. Additionally, future research could focus on optimizing the synthesis method for the compound, which could help to make it more accessible for scientific research. Finally, future research could explore the potential use of the compound in combination with other drugs or therapies, which could help to enhance its effectiveness as a treatment for various diseases.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This compound is then reacted with 1-(p-tolyl)-1H-tetrazole-5-carbaldehyde in the presence of a base to form the intermediate product. The final product is obtained by reacting the intermediate with N-methyl-4-piperidone.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to have potential as an antihypertensive agent, as well as a potential treatment for cardiovascular diseases and cancer.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-11-3-6-13(7-4-11)23-16(20-21-22-23)10-19-17(24)14-9-12(18)5-8-15(14)25-2/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMSPABVOJOBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



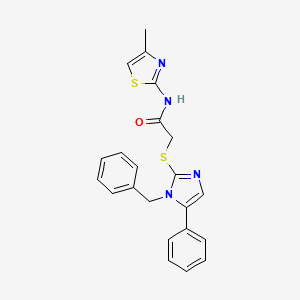
![{3-Amino-5-[(4-fluorophenyl)amino]-4-[(4-methoxyphenyl)sulfonyl]-2-thienyl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B2824557.png)

![tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate](/img/structure/B2824561.png)
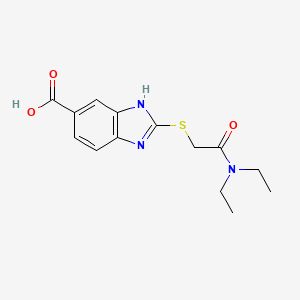
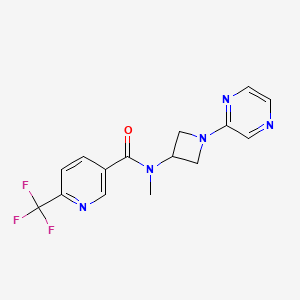
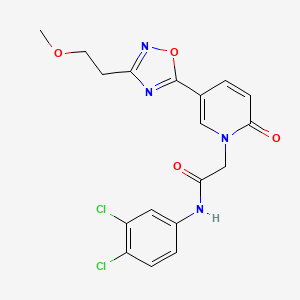
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824571.png)
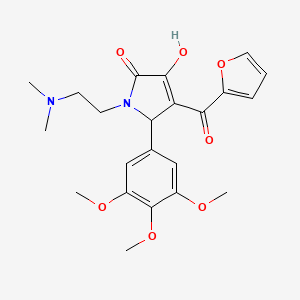
![N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2824573.png)

